molecular formula C18H28N2O2 B4939481 1-(4-Ethylpiperazin-1-yl)-2-[2-(propan-2-yl)phenoxy]propan-1-one

1-(4-Ethylpiperazin-1-yl)-2-[2-(propan-2-yl)phenoxy]propan-1-one

Cat. No.: B4939481
M. Wt: 304.4 g/mol
InChI Key: OWOCSXVXYVESHJ-UHFFFAOYSA-N
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Description

1-(4-Ethylpiperazin-1-yl)-2-[2-(propan-2-yl)phenoxy]propan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylpiperazin-1-yl)-2-[2-(propan-2-yl)phenoxy]propan-1-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with an appropriate alkylating agent.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction using a suitable phenol derivative.

    Formation of the Final Compound: The final step involves the reaction of the intermediate compounds to form the target molecule under controlled conditions, such as specific temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylpiperazin-1-yl)-2-[2-(propan-2-yl)phenoxy]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Ethylpiperazin-1-yl)-2-[2-(propan-2-yl)phenoxy]propan-1-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-2-[2-(propan-2-yl)phenoxy]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylpiperazin-1-yl)-2-[2-(propan-2-yl)phenoxy]propan-1-one
  • 1-(4-Butylpiperazin-1-yl)-2-[2-(propan-2-yl)phenoxy]propan-1-one

Uniqueness

1-(4-Ethylpiperazin-1-yl)-2-[2-(propan-2-yl)phenoxy]propan-1-one is unique due to its specific substitution pattern on the piperazine ring and the phenoxy group. This structural uniqueness may confer distinct pharmacological properties and reactivity compared to similar compounds.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-2-(2-propan-2-ylphenoxy)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-5-19-10-12-20(13-11-19)18(21)15(4)22-17-9-7-6-8-16(17)14(2)3/h6-9,14-15H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOCSXVXYVESHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C(C)OC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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